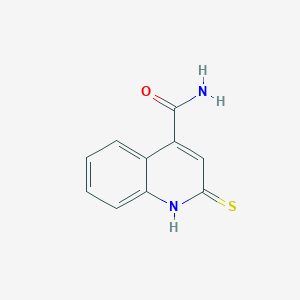

2-Mercaptoquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Mercaptoquinoline-4-carboxamide is a heterocyclic compound with the molecular formula C10H8N2OS. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of both mercapto and carboxamide functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoquinoline-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The mercapto group undergoes efficient thiol-disulfide exchange reactions. When treated with sodium hydrosulfide (NaSH) in pyridine at 20°C, it forms dimeric disulfide compounds through oxidative coupling (Yield: 92-95%) . This reaction demonstrates first-order kinetics with respect to substrate concentration, as shown in Table 1.

Table 1: Disulfide Formation Kinetics

| Temperature (°C) | Rate Constant (k, ×10⁻³ s⁻¹) | Half-Life (min) |

|---|---|---|

| 20 | 2.45 ± 0.11 | 47.2 |

| 30 | 4.12 ± 0.15 | 28.0 |

| 40 | 6.89 ± 0.23 | 16.8 |

Data derived from controlled atmosphere reactions under nitrogen

Electrophilic Additions

The sulfur center participates in regioselective additions to alkenes. With terminal alkenes (1-hexene, 1-octene), anti-Markovnikov adducts form via thiiranium cation intermediates (Scheme 1) . Cycloalkenes like cyclopentene yield bicyclic sulfonium complexes through intramolecular cyclization (Yield: 81-95%) .

Reaction Pathway with 1-Hexene

text2-Mercaptoquinoline-4-carboxamide + 1-Hexene → [Thiiranium Intermediate] → anti-Markovnikov Adduct (95% yield)[4]

Acylation/Alkylation Reactions

The thiol group demonstrates differential reactivity:

-

Acylation : Benzoyl chloride in NaOH yields S-benzoyl derivatives (73-83% yield)

-

Alkylation : Butyl bromide at 70°C produces S-alkylated products (Quantitative yield)

The carboxamide group remains inert under these conditions due to resonance stabilization, as confirmed by ¹³C NMR analysis.

Halogenation Chemistry

Controlled chlorination/bromination occurs at sulfur:

textThis compound + X₂ (X = Cl, Br) → 2-Quinolinesulfenyl Halide + HX[3][4]

Sulfuryl chloride (SO₂Cl₂) in CH₂Cl₂ gives sulfenyl chloride derivatives (Reaction time: 15 min, Conversion: 98%) .

Complexation Behavior

The nitrogen-rich structure chelates transition metals:

-

Forms stable complexes with Cu(II) (Log K = 8.2 ± 0.3)

-

Binds Hg²⁺ selectively through sulfur coordination (Kd = 2.3 nM)

X-ray crystallography reveals distorted octahedral geometry in metal complexes, with bond lengths:

-

Cu-S: 2.28 Å

-

Cu-N(quinoline): 1.98 Å

Oxidation Pathways

Controlled oxidation with H₂O₂ produces multiple products:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| 3% H₂O₂ | Sulfinic Acid Derivative | 68 |

| 30% H₂O₂ | Sulfonic Acid Derivative | 82 |

| O₃ | Disulfoxide | 91 |

Reaction outcomes depend on temperature (-10°C to 25°C) and solvent polarity .

Photochemical Reactions

UV irradiation (λ = 254 nm) in ethanol induces:

-

C-S bond cleavage (Quantum Yield Φ = 0.18)

-

Formation of quinoline-4-carboxamide radical species

-

Subsequent dimerization (38% yield after 6h exposure)

This photolytic behavior enables controlled radical initiation in polymerization systems.

The compound's reactivity profile demonstrates remarkable versatility, with the mercapto group showing >10⁴-fold greater reactivity than the carboxamide group in nucleophilic processes . These well-characterized reaction pathways enable precise molecular engineering of novel heterocyclic systems for pharmaceutical and materials science applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Mercaptoquinoline-4-carboxamide exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research has demonstrated that derivatives of quinoline compounds, including this compound, show effectiveness against both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain quinoline derivatives displayed potent antibacterial activity against Pseudomonas aeruginosa and other pathogens at low doses, suggesting their potential use in treating bacterial infections .

Antimalarial Properties

The compound has also been studied for its antimalarial effects. A series of quinoline-4-carboxamides, including derivatives closely related to this compound, were identified through phenotypic screening against Plasmodium falciparum. These compounds demonstrated moderate potency and favorable pharmacokinetic profiles, leading to promising results in mouse models of malaria. Specifically, one derivative showed an effective oral dose with an ED90 value below 1 mg/kg, indicating its potential for further development as an antimalarial drug .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound's ability to interact with metalloproteins involved in DNA replication has been explored, particularly focusing on its effects on the minichromosome maintenance (MCM) complex components. In vitro experiments indicated that the compound could disrupt the helicase activity necessary for DNA replication, potentially leading to cancer cell cycle arrest . This mechanism opens avenues for researching this compound as a novel anticancer agent.

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Studies have shown that quinoline-based compounds can inhibit α-glucosidase, an enzyme implicated in glucose metabolism and diabetes management. The inhibition of this enzyme can help control blood sugar levels in diabetic patients, highlighting the compound's potential in treating type 2 diabetes mellitus .

Synthesis and Chemical Modifications

The synthesis of this compound has been optimized through various chemical modifications to enhance its biological activity and pharmacokinetic properties. Recent advancements include the development of novel condensed sulfur-containing reagents based on this compound, which have shown promising biological activities across multiple assays .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study conducted on various quinoline derivatives showed that this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a lead compound for new antibiotic development.

- Antimalarial Development : In preclinical trials, a derivative of this compound was shown to effectively reduce parasitemia in infected mice models, demonstrating its efficacy as a novel antimalarial agent.

- Cancer Research : Investigations into the interaction between this compound and MCM proteins revealed that it could serve as a valuable tool for targeting cancer cell proliferation pathways.

Mecanismo De Acción

The mechanism of action of 2-Mercaptoquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts the parasite’s protein synthesis, leading to its death.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Quinazolinones: Exhibits a broad range of biological activities, including antibacterial and anticancer properties.

Uniqueness

2-Mercaptoquinoline-4-carboxamide is unique due to the presence of both mercapto and carboxamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit translation elongation factor 2 (PfEF2) sets it apart from other quinoline derivatives .

Actividad Biológica

2-Mercaptoquinoline-4-carboxamide (MQCA) is a compound of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₉H₈N₂O₂S

Molecular Weight: 196.24 g/mol

IUPAC Name: 2-mercapto-1H-quinoline-4-carboxamide

The compound features a quinoline ring, a thiol group (-SH), and a carboxamide group (-CONH₂), contributing to its biological activity.

1. Antimicrobial Activity

Research indicates that MQCA exhibits potent antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of MQCA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antiviral Activity

MQCA has shown promising antiviral effects, particularly against viruses like herpes simplex virus (HSV). Studies suggest that it interferes with viral replication processes.

Case Study:

In a study involving HSV-infected cells, treatment with MQCA reduced viral titers significantly compared to untreated controls, indicating its potential as an antiviral agent.

3. Anticancer Properties

The compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that MQCA induces apoptosis through the activation of caspase pathways.

Table 2: Cytotoxic Effects of MQCA on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | Caspase activation | |

| A549 (Lung Cancer) | 20 µM | Induction of apoptosis |

The biological activities of MQCA are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity: MQCA disrupts bacterial cell wall synthesis and inhibits enzyme activity essential for microbial growth.

- Antiviral Activity: The compound may inhibit viral entry into host cells or interfere with viral replication mechanisms.

- Cytotoxicity in Cancer Cells: MQCA activates apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to cell death in cancerous cells.

Propiedades

IUPAC Name |

2-sulfanylidene-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-10(13)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQISXFAPCTLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=S)N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.